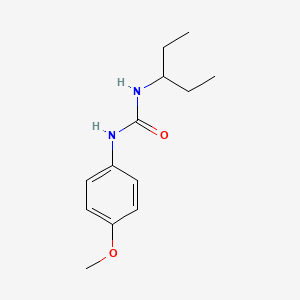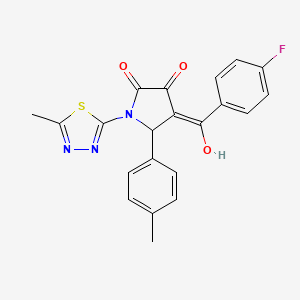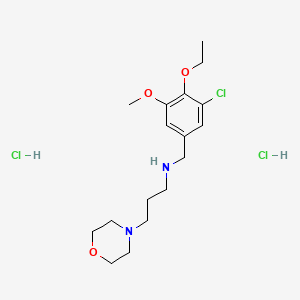
N-(1-ethylpropyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-N'-(4-methoxyphenyl)urea, commonly known as EPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPM belongs to a class of compounds known as ureas, which have been investigated for their ability to modulate various biological processes.
Mecanismo De Acción
The exact mechanism of action of EPM is not fully understood. However, it is thought to modulate the activity of certain enzymes and ion channels, as mentioned above. EPM has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate the activity of certain enzymes and ion channels, EPM has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPM in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret results. However, one limitation is that EPM may not be suitable for all types of experiments, as its effects may be specific to certain biological processes.
Direcciones Futuras
There are a number of future directions for EPM research. One area of research could focus on its potential therapeutic applications for diseases such as Alzheimer's disease and pain. Another area of research could focus on its mechanism of action, in order to better understand how it modulates biological processes. Additionally, future research could investigate the potential side effects of EPM, in order to determine its safety for use in humans.
Conclusion:
In conclusion, EPM is a well-studied compound that has potential therapeutic applications for a variety of diseases. Its ability to modulate the activity of certain enzymes and ion channels, as well as its anti-inflammatory and neuroprotective effects, make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
EPM can be synthesized using a variety of methods, including the reaction of 1-ethylpropylamine with 4-methoxyphenyl isocyanate. The resulting product is then purified using column chromatography to yield pure EPM. Other methods of synthesis have also been reported in the literature, including the reaction of 4-methoxyphenyl isocyanate with 1-ethylpropyl carbamate.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. EPM has been shown to inhibit the activity of these enzymes, which may have potential therapeutic applications for diseases such as Alzheimer's disease.
Another area of research has focused on the ability of EPM to modulate the activity of certain ion channels, such as the TRPV1 channel. This channel is involved in the perception of pain, and EPM has been shown to inhibit its activity. This may have potential therapeutic applications for the treatment of pain.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(5-2)14-13(16)15-11-6-8-12(17-3)9-7-11/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQPVAMCRGOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5289335.png)

![ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5289348.png)
![2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)acrylic acid](/img/structure/B5289362.png)
![7-[2-(dimethylamino)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5289369.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5289370.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5289391.png)


![ethyl [4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl]imidoformate](/img/structure/B5289403.png)
![N-[1,1-bis(hydroxymethyl)propyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289405.png)
![(3R*,3aR*,7aR*)-1-(butoxyacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5289412.png)
![3-methyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5289417.png)
